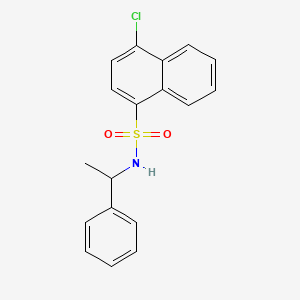
(1R,2S,3R,4S)-cyclopentane-1,2,3,4-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,3R,4S)-cyclopentane-1,2,3,4-tetrol is a stereoisomer of cyclopentane tetrol, a compound characterized by a cyclopentane ring with four hydroxyl groups attached to it. This compound is notable for its chirality, meaning it has non-superimposable mirror images, which can significantly influence its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4S)-cyclopentane-1,2,3,4-tetrol typically involves the use of stereoselective reactions to ensure the correct spatial arrangement of the hydroxyl groups. One common method starts with cyclopentadiene, which undergoes a series of reactions including epoxidation and subsequent ring-opening to introduce the hydroxyl groups in the desired configuration .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of catalysts to increase reaction efficiency and yield, as well as purification techniques such as crystallization or chromatography to isolate the desired stereoisomer .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S,3R,4S)-cyclopentane-1,2,3,4-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use reagents like thionyl chloride or phosphorus tribromide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentanone derivatives, while reduction can produce cyclopentane with fewer hydroxyl groups .
Wissenschaftliche Forschungsanwendungen
(1R,2S,3R,4S)-cyclopentane-1,2,3,4-tetrol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s chirality makes it useful in studying enzyme-substrate interactions and other biochemical processes.
Wirkmechanismus
The mechanism by which (1R,2S,3R,4S)-cyclopentane-1,2,3,4-tetrol exerts its effects depends on its interactions with other molecules. Its hydroxyl groups can form hydrogen bonds, influencing its reactivity and interactions with enzymes or other biological targets. The specific pathways involved can vary depending on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other stereoisomers of cyclopentane tetrol, such as (1R,2R,3R,4R)-cyclopentane-1,2,3,4-tetrol and (1S,2S,3S,4S)-cyclopentane-1,2,3,4-tetrol .
Uniqueness
What sets (1R,2S,3R,4S)-cyclopentane-1,2,3,4-tetrol apart is its specific spatial arrangement of hydroxyl groups, which can lead to unique chemical and biological properties. This makes it particularly valuable in applications where chirality plays a crucial role, such as in the synthesis of chiral drugs or the study of enzyme interactions .
Eigenschaften
CAS-Nummer |
14003-71-5 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
0 |
Synonyme |
1α,2β,3β,4α-Cyclopentatetrol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B1172313.png)
![1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B1172314.png)
![1-[(6-butoxy-2-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B1172318.png)


